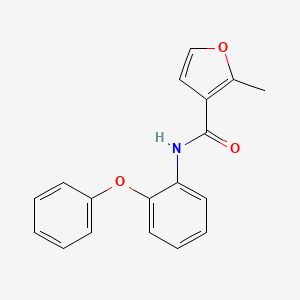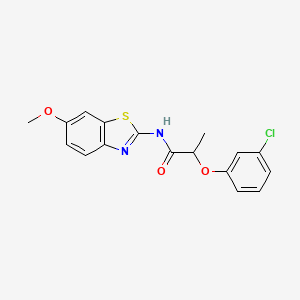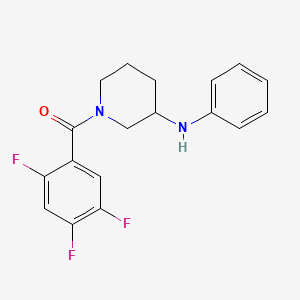
2-methyl-N-(2-phenoxyphenyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-phenoxyphenyl)-3-furamide, also known as MPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. MPF belongs to the class of furan-based compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)-3-furamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), leading to an overall reduction in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(2-phenoxyphenyl)-3-furamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to be highly effective in reducing the symptoms associated with various neurological disorders in animal models. However, the limitations of using this compound in lab experiments include its high cost and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(2-phenoxyphenyl)-3-furamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-phenoxyphenyl)-3-furamide can be achieved through a multistep process involving the reaction between 2-phenoxyaniline and 2-methylfuran-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and yields this compound as the final product.
Applications De Recherche Scientifique
2-methyl-N-(2-phenoxyphenyl)-3-furamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-15(11-12-21-13)18(20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRQRWSVJNFTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)

![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)
![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)